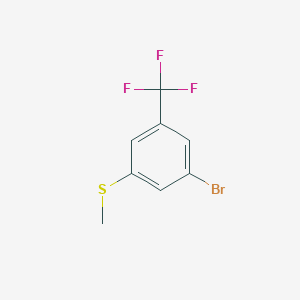
3-Brom-5-Trifluormethylthioanisol
Übersicht
Beschreibung
3-Bromo-5-trifluoromethylthioanisole is a chemical compound with the molecular formula C8H6BrF3S and a molecular weight of 271.1 g/mol . It is primarily used in laboratory research and is not intended for human or veterinary use. The compound is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a thioanisole moiety.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-trifluoromethylthioanisole has several applications in scientific research:
Synthetic Pathways: It is used in the synthesis of various organic compounds, including anisoles through nucleophilic aromatic substitution.
Corrosion Inhibition: Derivatives of this compound have shown high efficiency in protecting metals in acidic media, making it useful in industrial maintenance.
Anticancer Research: The compound has been implicated in the preparation of potential anticancer agents, highlighting its utility in drug discovery and medicinal chemistry.
Antimicrobial Activities: Derivatives synthesized from this compound have demonstrated antimicrobial activities, indicating its relevance in developing new antimicrobial agents.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-trifluoromethylthioanisole typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-bromoanisole with trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Bromo-5-trifluoromethylthioanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the trifluoromethyl group.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-trifluoromethylthioanisole is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The trifluoromethylthio group enhances the compound’s reactivity, allowing it to interact with various molecular targets. In corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-5-trifluoromethylthioanisole include:
3-Bromoanisole: Lacks the trifluoromethylthio group, making it less reactive in certain synthetic pathways.
5-Trifluoromethylthioanisole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-4-trifluoromethylthioanisole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Eigenschaften
IUPAC Name |
1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVCLKAKVIMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674590 | |
| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-92-3 | |
| Record name | 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



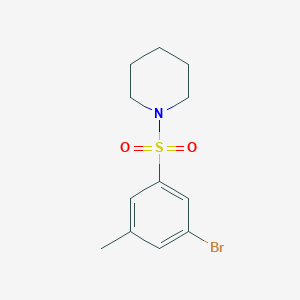

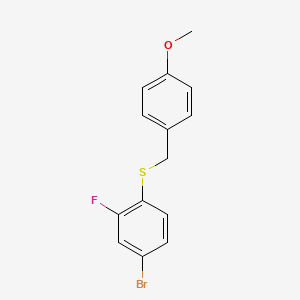
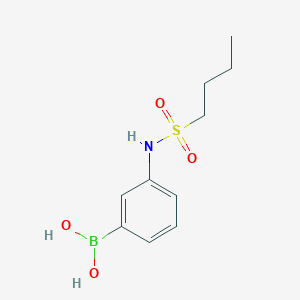

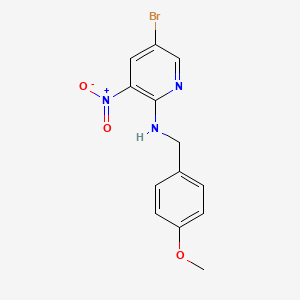

![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)

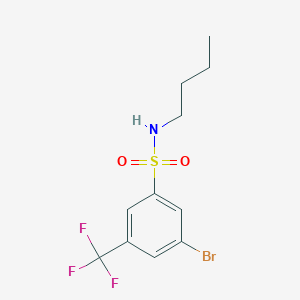

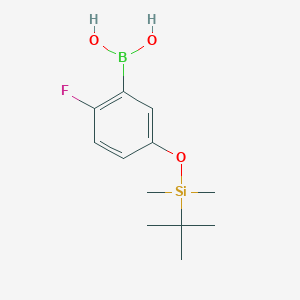
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)
